![molecular formula C19H14BrNO4 B2494520 7-溴-2-(2-羟乙基)-1-苯基-1,2-二氢咯并[2,3-c]吡咯-3,9-二酮 CAS No. 862488-10-6](/img/structure/B2494520.png)

7-溴-2-(2-羟乙基)-1-苯基-1,2-二氢咯并[2,3-c]吡咯-3,9-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

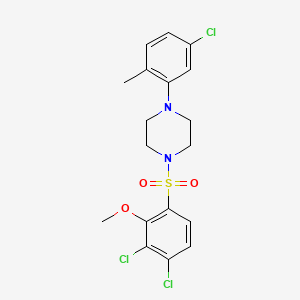

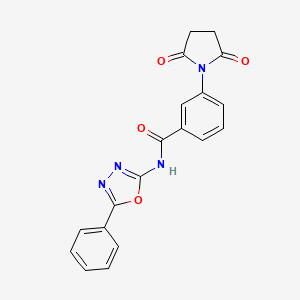

7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule featuring a chromeno[2,3-c]pyrrole backbone with bromo, hydroxyethyl, and phenyl substituents. This structure contributes to its unique chemical and physical properties, making it a subject of interest for research in materials science, photoluminescence, and organic synthesis.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves multicomponent processes, where a combination of different starting materials leads to complex structures through cyclization and substitution reactions. A practical synthesis route for compounds like 7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could involve palladium-catalyzed aryl-aryl coupling reactions or multicomponent reactions that allow for the introduction of various substituents into the heterocyclic core (Vydzhak et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of intra- and intermolecular hydrogen bonds, which influence their crystal packing and stability. For instance, similar molecules exhibit O—H⋯O hydrogen bonding and halogen bonds, contributing to their molecular conformation and assembly in the crystal structure (Abdelhamid et al., 2016).

Chemical Reactions and Properties

The reactivity of 7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione towards nucleophiles and electrophiles can be significant due to the presence of reactive sites such as the bromo substituent and the carbonyl groups in the pyrrole and chromeno rings. These sites are prone to undergo substitution reactions, contributing to the compound's versatility in chemical transformations.

Physical Properties Analysis

Compounds with the chromeno[2,3-c]pyrrole skeleton often exhibit interesting physical properties, such as photoluminescence. Their solubility and stability in various solvents are influenced by the substituents attached to the core structure, affecting their application in material science and organic electronics (Beyerlein & Tieke, 2000).

科学研究应用

荧光材料

研究已经探索了含有1,4-二氧杂-3,6-二苯基吡咯[3,4-c]吡咯和1,4-苯基单元的π-共轭聚合物和共聚物的合成,展示了这些材料在电子应用中的潜力,因为它们具有强烈的荧光和良好的溶解性。这些特性使它们适用于开发具有增强光化学稳定性和可加工成薄膜的新型荧光材料,这对于各种电子应用至关重要(Beyerlein & Tieke, 2000)。

甘醇酸氧化酶抑制剂

另一个重要的应用是开发甘醇酸氧化酶(GAO)的抑制剂,该化合物的衍生物已被研究用于其强有力的竞争性抑制特性。这项研究对于治疗应用至关重要,特别是在管理与甘醇酸代谢相关的疾病方面。该研究强调了对于有效抑制所需的结构特征的特异性,强调了该化合物在推动医学研究和潜在治疗方面的作用(Rooney et al., 1983)。

聚合物太阳能电池中的电子传输层

该化合物还应用于开发用作倒置聚合物太阳能电池中电子传输层的新型n-型共轭聚电解质。这项研究解决了需要能够促进电子提取并减少激子复合的材料的关键需求,从而提高太阳能电池的效率。研究结果表明利用这类化合物来改善可再生能源技术的性能和效率的潜力(Hu et al., 2015)。

有机缓蚀剂

此外,该化合物的衍生物已被评估为在盐酸介质中对碳钢腐蚀的有机缓蚀剂。该研究强调了这类化合物在工业应用中的重要性,它们作为传统缓蚀剂的高效、环保替代品。该研究提供了对缓蚀机制的见解,以及发展更可持续和有效的保护策略的潜力(Zarrouk et al., 2015)。

作用机制

属性

IUPAC Name |

7-bromo-2-(2-hydroxyethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO4/c20-12-6-7-14-13(10-12)17(23)15-16(11-4-2-1-3-5-11)21(8-9-22)19(24)18(15)25-14/h1-7,10,16,22H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZRUHJGSVPQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)

![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)

![3-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2494458.png)